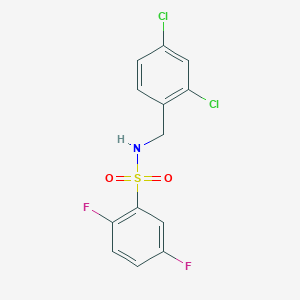![molecular formula C13H24N4O B4678601 N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4678601.png)
N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea
Descripción general
Descripción
N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea, also known as DPI-3290, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in scientific research for various biological activities.
Mecanismo De Acción
The mechanism of action of N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress. This compound has also been shown to reduce the levels of nitric oxide (NO), which is involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea has several advantages for lab experiments. It is highly selective for COX-2 enzymes, which reduces the risk of unwanted side effects. Additionally, this compound has a long half-life, which allows for less frequent dosing. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, this compound has poor oral bioavailability, which can limit its use in oral formulations.
Direcciones Futuras
There are several future directions for the scientific research of N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea. One potential direction is the development of novel formulations that improve its solubility and oral bioavailability. Additionally, this compound could be studied for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies could also investigate the potential use of this compound in combination with other anti-inflammatory drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in scientific research. Its ability to inhibit COX-2 enzymes and reduce inflammation, pain, and fever make it a promising candidate for the treatment of various inflammatory diseases. Further studies are needed to fully understand its potential therapeutic effects and to develop novel formulations for improved solubility and oral bioavailability.
Aplicaciones Científicas De Investigación
N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been studied for its potential use in treating neuropathic pain, osteoarthritis, and other inflammatory diseases.
Propiedades
IUPAC Name |
1-butyl-3-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-5-6-7-14-13(18)15-11(3)9-17-12(4)8-10(2)16-17/h8,11H,5-7,9H2,1-4H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJLXKOQXFMHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)CN1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4678518.png)
![N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4678530.png)


![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4678550.png)

![2,3-dichloro-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4678567.png)
![4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4678576.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4678579.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B4678585.png)

![4-[(2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4678588.png)
![methyl 3-chloro-6-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4678593.png)
![4-[5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4678598.png)